N,N-Diethyl-p-phenylenediamine sulfate

Catalog No.
S3311805
CAS No.
6283-63-2
M.F
C10H18N2O4S
M. Wt
262.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diethyl-p-phenylenediamine sulfate

CAS Number

6283-63-2

Product Name

N,N-Diethyl-p-phenylenediamine sulfate

IUPAC Name

4-N,4-N-diethylbenzene-1,4-diamine;sulfuric acid

Molecular Formula

C10H18N2O4S

Molecular Weight

262.33 g/mol

InChI

InChI=1S/C10H16N2.H2O4S/c1-3-12(4-2)10-7-5-9(11)6-8-10;1-5(2,3)4/h5-8H,3-4,11H2,1-2H3;(H2,1,2,3,4)

InChI Key

AYLDJQABCMPYEN-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N.OS(=O)(=O)O

Synonyms

4-amino-N,N-diethylaniline, 4-amino-N,N-diethylaniline sulfate, N,N-diethyl 4-phenylenediamine, N,N-diethyl 4-phenylenediamine hydrochloride, N,N-diethyl 4-phenylenediamine monohydrochloride, N,N-diethyl 4-phenylenediamine oxalate (2:1), N,N-diethyl 4-phenylenediamine sulfate, N,N-diethyl 4-phenylenediamine sulfate (1:1), N,N-diethyl p-phenylenediamine, N,N-diethyl-1,4-phenylenediamine, N,N-diethyl-p-phenylenediamine

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N.OS(=O)(=O)O

Spectrophotometric Analysis

N,N-Diethyl-p-phenylenediamine sulfate (NED) finds its primary application in scientific research as a reagent for spectrophotometric analysis [, ]. It plays a crucial role in determining the presence and concentration of specific functional groups in various molecules. Here's a breakdown of its analytical applications:

  • Phenolic and Aromatic Amino Group Detection: NED reacts with compounds containing phenolic (aromatic ring with a hydroxyl group) or aromatic amino groups to form colored complexes. By measuring the absorbance of this colored complex at a specific wavelength, scientists can quantify the amount of the target analyte in the sample [, ]. This technique is particularly useful for analyzing drugs containing these functional groups, such as salbutamol sulfate, ritodrine hydrochloride, and dapsone hydrochloride [].

N,N-Diethyl-p-phenylenediamine sulfate is an organic compound with the molecular formula C10H16N2H2SO4C_{10}H_{16}N_{2}\cdot H_{2}SO_{4} and a molecular weight of 262.33 g/mol. It appears as a white to slightly brown crystalline powder and is primarily used in analytical chemistry, particularly for measuring residual chlorine in water through the DPD (N,N-Diethyl-p-phenylenediamine) method, which serves as an alternative to the o-tolidine method . The compound is sensitive to light and moisture, necessitating careful handling and storage conditions .

NNDPS does not have a known mechanism of action in biological systems. Its primary application lies in analytical chemistry, where it forms colored complexes with specific functional groups, allowing for their detection and quantification through spectrophotometry [].

NNDPS can be harmful if inhaled, ingested, or absorbed through the skin. It can irritate the eyes, skin, and respiratory system. Here are some safety precautions:

  • Wear gloves, safety glasses, and a lab coat when handling NNDPS.
  • Work in a well-ventilated area.
  • Dispose of waste according to proper chemical waste disposal regulations.
, particularly involving oxidation. When exposed to chlorine or other oxidizing agents, it forms a colored complex that can be quantitatively measured. The reaction can be summarized as follows:

Cl2+C10H16N2 sulfate Colored complex\text{Cl}_2+\text{C}_{10}\text{H}_{16}\text{N}_2\text{ sulfate }\rightarrow \text{Colored complex}

This reaction is crucial for determining chlorine levels in water treatment processes .

Biologically, N,N-Diethyl-p-phenylenediamine sulfate has been noted for its potential skin sensitization properties. It can induce allergic reactions upon skin contact, which makes it a subject of interest in dermatological studies. Its toxicity profile indicates that it may pose risks if inhaled or ingested, with specific acute toxicity classifications .

The synthesis of N,N-Diethyl-p-phenylenediamine sulfate typically involves the following steps:

  • Formation of N,N-Diethyl-p-phenylenediamine: This can be achieved by reacting p-phenylenediamine with diethyl sulfate.
    p Phenylenediamine+Diethyl sulfateN N Diethyl p phenylenediamine\text{p Phenylenediamine}+\text{Diethyl sulfate}\rightarrow \text{N N Diethyl p phenylenediamine}
  • Sulfonation: The resulting compound is then treated with sulfuric acid to form the sulfate salt.

N,N-Diethyl-p-phenylenediamine sulfate is predominantly used in:

  • Water Quality Testing: As a reagent in the DPD method for measuring residual chlorine levels in drinking water and wastewater.
  • Analytical Chemistry: Employed in various laboratory analyses due to its reactivity with oxidizing agents.
  • Dye Manufacturing: Utilized as an intermediate in the synthesis of dyes and pigments .

Several compounds share structural or functional similarities with N,N-Diethyl-p-phenylenediamine sulfate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
N,N-Dimethyl-p-phenylenediamineC10H14N2C_{10}H_{14}N_{2}Similar structure; used in dye manufacturing
p-PhenylenediamineC6H8N2C_{6}H_{8}N_{2}Parent compound; used in rubber processing
N,N-Bis(2-hydroxyethyl)-p-phenylenediamineC12H18N2C_{12}H_{18}N_{2}Used as a stabilizer in plastics

Uniqueness of N,N-Diethyl-p-phenylenediamine Sulfate

What sets N,N-Diethyl-p-phenylenediamine sulfate apart from these compounds is its specific application in water quality testing through the DPD method, where its sensitivity to chlorine allows for accurate residual chlorine measurements. Additionally, its sulfate form enhances solubility and stability compared to its non-sulfated counterparts .

UNII

USP19T3GDA

Related CAS

93-05-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20.75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6283-63-2
6065-27-6

Wikipedia

N,N-diethyl-p-phenylenediamine sulfate

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

1,4-Benzenediamine, N1,N1-diethyl-, sulfate (1:?): ACTIVE

Dates

Modify: 2023-08-19

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